Lipophilicity (XLogP3-AA) Comparison: 1-Ethyl-1-methyl vs. Parent Scaffold and 1,1-Dimethyl Analog
The target compound exhibits a computed XLogP3-AA of 1.8, representing a +0.6 log unit increase over the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold (XLogP3-AA = 1.2) [1][2]. This incremental lipophilicity shift is attributable to the geminal ethyl/methyl substitution at C-1, which adds two additional sp³ carbon atoms relative to the unsubstituted core. By comparison, the 1,1-dimethyl analog (MW 175.23, C₁₁H₁₃NO) contains one fewer carbon and is predicted to have a correspondingly lower XLogP3-AA of approximately 1.5–1.6, placing the target compound at a distinct position on the lipophilicity axis that influences passive membrane permeability, nonspecific protein binding, and pharmacokinetic partitioning .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (C₁₂H₁₅NO, MW 189.25) |
| Comparator Or Baseline | Parent scaffold 3,4-dihydroisoquinolin-1(2H)-one: XLogP3-AA = 1.2 (C₉H₉NO, MW 147.17); 1,1-Dimethyl analog: XLogP3-AA ≈ 1.5–1.6 (estimated, C₁₁H₁₃NO, MW 175.23) |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. parent scaffold; estimated Δ ≈ +0.2–0.3 vs. 1,1-dimethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Lipophilicity differences of 0.3–0.6 log units are sufficient to alter membrane partitioning and oral absorption potential, making the ethyl-methyl substitution pattern a non-interchangeable physicochemical variant for lead optimization and SAR studies.
- [1] PubChem Compound Summary CID 10921310, 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one, XLogP3-AA = 1.8 (2024). View Source
- [2] PubChem Compound Summary CID 150896, 3,4-Dihydroisoquinolin-1(2H)-one, XLogP3-AA = 1.2 (2024). View Source
